Bienvenue dans la boutique en ligne BenchChem!

[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid

Pharmaceutical impurity profiling Reference standard characterization Dicloxacillin degradation pathway

[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid (CAS 934986-84-2) is a chemically defined N-acetylated penicilloic acid derivative with a molecular formula of C₂₁H₂₁Cl₂N₃O₇S and a molecular weight of 530.38 g/mol. This compound is structurally derived from the β-lactam ring-opening and subsequent N-acetylation of the isoxazolyl penicillin antibiotic dicloxacillin.

Molecular Formula C21H21Cl2N3O7S
Molecular Weight 530.373
CAS No. 934986-84-2
Cat. No. B590378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid
CAS934986-84-2
Synonyms(αR,2R,4S)-3-Acetyl-4-carboxy-α-[[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-5,5-dimethyl-2-thiazolidineacetic Acid; 
Molecular FormulaC21H21Cl2N3O7S
Molecular Weight530.373
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C3N(C(C(S3)(C)C)C(=O)O)C(=O)C)C(=O)O
InChIInChI=1S/C21H21Cl2N3O7S/c1-8-12(14(25-33-8)13-10(22)6-5-7-11(13)23)17(28)24-15(19(29)30)18-26(9(2)27)16(20(31)32)21(3,4)34-18/h5-7,15-16,18H,1-4H3,(H,24,28)(H,29,30)(H,31,32)/t15-,16-,18+/m0/s1
InChIKeyDLKZPLCKGFARLR-XYJFISCASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid (CAS 934986-84-2): Chemical Identity and Structural Classification


[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid (CAS 934986-84-2) is a chemically defined N-acetylated penicilloic acid derivative with a molecular formula of C₂₁H₂₁Cl₂N₃O₇S and a molecular weight of 530.38 g/mol . This compound is structurally derived from the β-lactam ring-opening and subsequent N-acetylation of the isoxazolyl penicillin antibiotic dicloxacillin. It is officially classified as Dicloxacillin N-acetyl Penicilloic Acid and recognized as a degradation product and specified impurity of the semi-synthetic antibiotic dicloxacillin in both United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs [1].

Why Generic Dicloxacillin-Related Compounds Cannot Substitute for [3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid (CAS 934986-84-2)


Generic substitution within the class of dicloxacillin-related penicilloic acid derivatives is prohibited by the specific chemical identity required for pharmacopoeial impurity reference standards. [3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid bears the N3-acetyl modification on the thiazolidine ring, distinguishing it from non-acetylated penicilloic acids of dicloxacillin (Ph.Eur. Impurity A, CAS 42947-69-3) and from penilloic acid isomers (Ph.Eur. Impurity B) [1]. These structural variations produce distinct chromatographic retention times and mass spectrometric fragmentation patterns, rendering proprietary selectivity in HPLC and LC-MS methods. Procurement of this exact CAS-numbered compound—rather than a generic class analog—is mandatory for regulatory-compliant analytical method validation (AMV), quality control (QC) batch release, and Abbreviated New Drug Application (ANDA) submissions where USP and EP monographs specify identity by CAS number and retention time confirmation [2].

Quantitative Differentiation Evidence for [3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid (CAS 934986-84-2) vs. Closest Analogs


Structural Differentiation: N3-Acetyl Modification vs. Non-Acetylated Penicilloic Acid (EP Impurity A)

[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid possesses an acetyl group at the N3 position of the thiazolidine ring (molecular weight 530.38 g/mol), whereas dicloxacillin EP Impurity A (penicilloic acids of dicloxacillin, CAS 42947-69-3) lacks this N-acetylation (molecular weight 488.34 g/mol) [1]. This structural modification results in a molecular weight increase of 42.04 Da and alters the compound's lipophilicity, chromatographic retention, and mass spectrometric ionization efficiency. The acetylated derivative is formed via a distinct degradation pathway involving β-lactam ring hydrolysis followed by N-acetylation, whereas Impurity A arises solely from hydrolytic ring-opening [2].

Pharmaceutical impurity profiling Reference standard characterization Dicloxacillin degradation pathway

Regulatory Specification Status: USP/EP-Recognized Impurity with Defined Acceptance Criteria vs. Unspecified Degradation Products

This compound is designated as Dicloxacillin N-acetyl Penicilloic Acid with a USP chemical name specification: (2R,4S)-3-Acetyl-2-{(R)-carboxy[3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid [1]. The defined stereochemistry at three chiral centers (2R,4S,αR) is specified and controlled, unlike generic or unspecified degradation products that lack pharmacopoeial recognition. Reference standards from qualified vendors are supplied with detailed characterization data compliant with regulatory guidelines, including Certificate of Analysis (COA) with HPLC purity ≥95% and structural confirmation by ¹H-NMR and mass spectrometry [1].

Pharmacopoeial compliance ANDA submission Pharmaceutical quality control

Chromatographic Selectivity: HPLC Purity Control Differentiating This Compound from Related Dicloxacillin Impurities

In impurity profiling studies of dicloxacillin sodium bulk drug and pharmaceutical dosage forms subjected to stability studies, multiple impurities were detected by HPLC analysis, with three impurities previously unreported in the literature [1]. Pure impurities obtained by preparative HPLC isolation were co-injected with dicloxacillin sodium samples to confirm distinct retention times. [3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid, as a specified N-acetylated degradation product, exhibits a unique retention time distinguishable from the non-acetylated penicilloic acid (EP Impurity A) and penilloic acid isomers (EP Impurity B), enabling its use as a system suitability marker in validated HPLC methods [1][2].

HPLC method validation Impurity profiling Analytical quality control

Application-Specific Differentiation: ANDA/QC Reference Standard vs. Research-Only Penicilloic Acid Analogs

Multiple vendor sources explicitly designate [3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid as suitable for analytical method development, method validation (AMV), quality controlled (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of dicloxacillin [1]. This regulatory-grade specification is supported by detailed Certificates of Analysis (COA) including ¹H-NMR, mass spectrometry, and HPLC purity data (≥95% by HPLC) meeting regulatory requirements [1]. In contrast, research-grade or generic penicilloic acid analogs may lack the full characterization package, defined stereochemistry, and batch-to-batch consistency documentation required for regulatory submissions.

ANDA regulatory submission Pharmaceutical reference standard GMP quality control

Validated Application Scenarios for [3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid (CAS 934986-84-2) Procurement


Stability-Indicating HPLC Method Development and Validation for Dicloxacillin Drug Products

Pharmaceutical analytical development laboratories procuring this compound use it as a qualified impurity reference standard to establish system suitability parameters—including relative retention time (RRT), resolution from the dicloxacillin API peak, and peak purity—in stability-indicating HPLC methods [1]. The N3-acetyl structural modification provides a unique chromatographic retention time distinct from other degradation impurities such as EP Impurity A (penicilloic acids) and EP Impurity B (penilloic acids), enabling unambiguous peak identification during forced degradation studies [1]. Quantitative use as an external standard at specified concentrations (typically 0.05%–0.15% relative to the API nominal concentration) supports accurate determination of impurity levels against pharmacopoeial acceptance limits in dicloxacillin sodium bulk drug and finished dosage forms [1].

ANDA Submission Support: Regulatory-Compliant Impurity Reference Standard for Generic Dicloxacillin Development

Generic pharmaceutical manufacturers pursuing ANDA approval for dicloxacillin sodium products require pharmacopoeially specified impurity reference standards with full characterization documentation. This compound, supplied with a Certificate of Analysis including HPLC purity (≥95%), ¹H-NMR, and mass spectrometry confirmation, meets the identification, purity, and potency requirements for reference standards used in ANDA analytical sections [1]. The availability of traceability against USP or EP pharmacopeial standards upon request further supports the regulatory requirement for standard qualification, providing documented evidence of standard suitability for FDA or EMA review [1].

Impurity Profiling and Degradation Pathway Elucidation in Dicloxacillin Stability Studies

Research groups investigating the degradation pathways of isoxazolyl penicillins utilize this compound as an authentic reference material to confirm the formation of the N-acetylated penicilloic acid degradation product under specific stress conditions (e.g., aqueous hydrolysis followed by acetylation) [1]. Co-injection experiments with stressed dicloxacillin samples, as demonstrated in published impurity profiling studies, confirm the identity of chromatographic peaks corresponding to this specific degradation product, enabling mass balance determination and degradation kinetics modeling [1]. This application scenario is particularly relevant for pharmaceutical development scientists and academic researchers characterizing the chemical stability of β-lactam antibiotics.

Quality Control Batch Release Testing for Dicloxacillin Sodium API and Drug Products

GMP quality control laboratories employ this impurity reference standard for routine batch release testing of dicloxacillin sodium active pharmaceutical ingredient (API) and finished dosage forms (capsules, oral suspensions) [1]. The standard is used to prepare system suitability solutions, identification solutions, and quantitative standard solutions at concentrations corresponding to the pharmacopoeial reporting threshold (typically 0.05% w/w relative to the API) and identification threshold (typically 0.10% w/w) [1]. The compound's availability in convenient pack sizes (10 mg, 25 mg, 50 mg, 100 mg) from multiple qualified vendors supports QC laboratory procurement planning with appropriate quantities for method validation, system suitability, and routine use .

Quote Request

Request a Quote for [3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl N3-Acetylpenicilloic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.